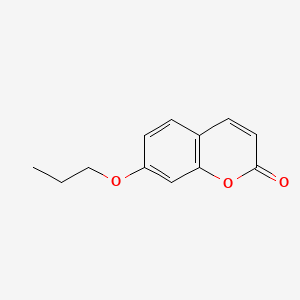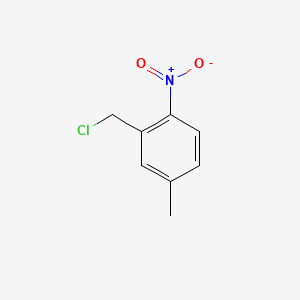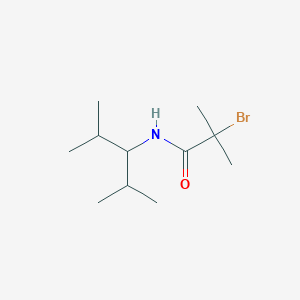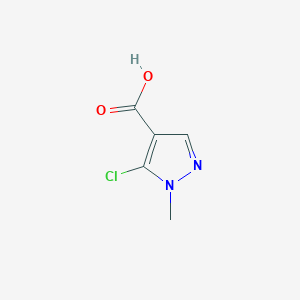
4-(Heptyloxy)-4'-biphenylcarboxylic acid
Descripción general
Descripción
“4-(Heptyloxy)-4’-biphenylcarboxylic acid” is a chemical compound with the molecular formula C14H20O3 . It has a molecular weight of 236.31 . This compound is used as an intermediate for the synthesis of liquid crystals including chiral ferroelectric benzoates . It is also used in the preparation of medicinal compounds .
Molecular Structure Analysis
The molecular structure of “4-(Heptyloxy)-4’-biphenylcarboxylic acid” can be represented by the SMILES string CCCCCCCOc1ccc(cc1)C(O)=O . This indicates that the compound consists of a benzoic acid group (C6H4CO2H) attached to a heptyloxy group (CH3(CH2)6O) .
Physical And Chemical Properties Analysis
“4-(Heptyloxy)-4’-biphenylcarboxylic acid” is a white crystalline solid . It has a melting point of about 140-145°C . It is soluble in water, methanol, acetone, and ethanol . The solubility in water can be increased by adding sodium hydroxide or potassium hydroxide to the solution .
Safety And Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling this compound .
Direcciones Futuras
Propiedades
Número CAS |
59748-17-3 |
|---|---|
Nombre del producto |
4-(Heptyloxy)-4'-biphenylcarboxylic acid |
Fórmula molecular |
C20H24O3 |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
4-(4-heptoxyphenyl)benzoic acid |
InChI |
InChI=1S/C20H24O3/c1-2-3-4-5-6-15-23-19-13-11-17(12-14-19)16-7-9-18(10-8-16)20(21)22/h7-14H,2-6,15H2,1H3,(H,21,22) |
Clave InChI |
BDDYPNQQJHNKSC-UHFFFAOYSA-N |
SMILES |
CCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O |
SMILES canónico |
CCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-[(Ammoniooxy)methyl]-2-bromobenzene chloride](/img/structure/B1586815.png)




